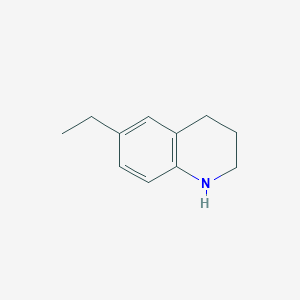

6-Ethyl-1,2,3,4-tetrahydroquinoline

Description

Significance of the 1,2,3,4-Tetrahydroquinoline (B108954) Scaffold in Modern Organic Chemistry Research

The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. mdpi.comnih.gov Its importance stems from its three-dimensional structure which allows for specific interactions with biological targets.

Examples of pharmacologically active compounds incorporating this framework include the antiarrhythmic drug Nicainoprol, the schistosomicide Oxamniquine, and the antiviral and antifungal antibiotic Virantmycin. mdpi.comnih.gov Furthermore, derivatives are being investigated for the treatment of HIV and for slowing the onset of Alzheimer's disease. nih.gov Beyond pharmaceuticals, tetrahydroquinoline derivatives are utilized as pesticides, antioxidants, corrosion inhibitors, and as components in dyes and modern recording technologies. nih.gov This broad utility ensures that the tetrahydroquinoline scaffold remains an active and important area of research. mdpi.com

Historical Trajectories and Evolution of 1,2,3,4-Tetrahydroquinoline Synthetic Methodologies

Historically, the most direct route to 1,2,3,4-tetrahydroquinolines has been the hydrogenation of the corresponding quinoline (B57606) precursors. wikipedia.org This method, often employing heterogeneous catalysts, remains a fundamental approach.

Over time, synthetic methodologies have evolved significantly to allow for greater control over substitution patterns and stereochemistry. Modern organic chemistry has seen the advent of more sophisticated and efficient strategies. Domino reactions, also known as cascade or tandem reactions, have emerged as a powerful tool for constructing the tetrahydroquinoline core with high atom economy and reduced waste. nih.govresearchgate.net These processes can involve sequences such as reduction or oxidation followed by cyclization, SNAr-terminated sequences, and acid-catalyzed ring closures. mdpi.comresearchgate.net

Metal-promoted processes have also become central to tetrahydroquinoline synthesis. Catalysts based on iridium, iron, gold, and silver have been employed in various cyclization strategies. nih.govorganic-chemistry.org For instance, gold-catalyzed intramolecular hydroamination followed by asymmetric transfer hydrogenation provides a route to enantiomerically enriched tetrahydroquinolines. organic-chemistry.org Other notable methods include the reductive cyclization of 2-nitrochalcones and the thermal annulation of chromium Fischer carbenes. mdpi.comnih.gov The development has moved towards one-pot syntheses and multi-component reactions (MCRs) that build molecular complexity rapidly from simple starting materials. rsc.org

| Method Category | Description | Example Catalyst/Reagent | Ref. |

| Hydrogenation | Direct reduction of the quinoline ring. | Heterogeneous catalysts (e.g., Pd/C), Homogeneous catalysts | wikipedia.orgnih.gov |

| Domino Reactions | Multi-step sequences in a single operation without isolating intermediates. | Pd/C, Iron powder in acetic acid | mdpi.comnih.gov |

| Metal-Catalyzed Cyclization | Use of transition metals to promote ring formation. | Iridium complexes, [Fe(III)(F20TPP)Cl], Gold catalysts, Silver catalysts | nih.govorganic-chemistry.org |

| Asymmetric Synthesis | Enantioselective methods to produce chiral tetrahydroquinolines. | Chiral Phosphoric Acids, Chiral Gold Complexes | organic-chemistry.org |

| Dehydrative Annulation | [4+2] aza-annulation between N-arylamides and alkenes. | Trifluoromethanesulfonyl anhydride | organic-chemistry.org |

Current Academic Research Landscape and Key Challenges for 1,2,3,4-Tetrahydroquinolines

Current research in the field of 1,2,3,4-tetrahydroquinolines is vibrant and focused on several key areas. A major thrust is the development of green and sustainable synthetic protocols. This includes the use of environmentally benign catalysts like unsupported nanoporous gold (AuNPore) and milder reaction conditions. organic-chemistry.org There is a continuous demand for methods that provide high yields, are operationally simple, and can be scaled up for industrial applications. organic-chemistry.org

A significant challenge lies in the synthesis of tetrahydroquinolines with novel or previously inaccessible substitution patterns, which is crucial for expanding the chemical space for drug discovery. mdpi.comnih.gov The development of highly enantioselective synthetic routes remains a paramount goal, as the biological activity of chiral molecules often resides in a single enantiomer. organic-chemistry.org Researchers are exploring various catalytic systems, including chiral Brønsted acids and cooperative catalysis involving multiple metal or organocatalysts, to achieve high levels of stereocontrol. organic-chemistry.orgrsc.org The exploration of visible-light-induced reactions and boronic acid catalysis represents the cutting edge of innovation in this field. organic-chemistry.org

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1,2,3,4-Tetrahydroquinoline | C₉H₁₁N | 133.194 | 635-46-1 |

| 6-Ethyl-1,2,3,4-tetrahydroquinoline | C₁₁H₁₅N | 161.24 | 953730-59-1 |

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-9-5-6-11-10(8-9)4-3-7-12-11/h5-6,8,12H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTXICHWXMUWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydroquinolines

Catalytic Approaches to 1,2,3,4-Tetrahydroquinoline (B108954) Formation

Modern synthetic chemistry has pivoted towards catalytic reactions that construct complex molecular architectures from simple precursors in a single operation. The synthesis of the 1,2,3,4-tetrahydroquinoline ring system has significantly benefited from this paradigm shift, with various metal-based catalysts enabling novel and efficient cyclization and reduction pathways.

Metal-Catalyzed Cyclization and Hydrogenation Reactions

Palladium-catalyzed C–H activation has become a powerful tool for constructing complex ring systems with high step economy. nyu.edu The annulation of molecules through the sequential activation of C(sp²)–H and the more challenging C(sp³)–H bonds is a particularly innovative strategy for forming carbo- and heterocyclic structures. acs.orgresearchgate.net This methodology allows for the creation of C(sp²)–C(sp³) bonds, which is fundamental to building fused ring systems like tetrahydroquinolines from linear precursors. researchgate.net

In a typical reaction, an N-alkyl-2-bromoaniline derivative can be used as a starting material. The process is initiated by an oxidative addition of the palladium catalyst into the C-Br bond. This is followed by an intramolecular C–H activation/arylation at an inert C(sp³)–H bond on the alkyl substituent. nih.gov This key step often proceeds through a seven-membered palladacycle intermediate, which then undergoes reductive elimination to form the new C-C bond and close the ring, yielding the dihydroquinolinone or, with a subsequent reduction step, the tetrahydroquinoline core. nih.gov The efficiency of this transformation can be enhanced by the choice of catalyst, such as Pd(OAc)₂, and appropriate ligands like P(o-tol)₃. nih.gov

Table 1: Palladium-Catalyzed C(sp³)–H Activation Annulation

| Catalyst System | Substrate Type | Key Mechanistic Step | Product Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / P(o-tol)₃ | N-Alkyl-2-bromoanilines | Intramolecular C(sp³)–H arylation via a seven-membered palladacycle | 3,4-Dihydroquinolinones | nih.gov |

| Pd(PCy₃)₂ / Cesium Pivalate | gem-Dimethyl-containing amides and 1-bromo-2-iodoarenes | 1,4-Palladium shift followed by C(sp³)–H activation | Benzo-fused carbocycles | acs.org |

| Pd(0) / Adamantane Carboxylic Acid | o-Bromo-N-methylanilines | 1,4-Pd shift at the N-methyl group | Isoindolines and β-lactams | researchgate.net |

Gold catalysis offers a highly efficient method for synthesizing chiral tetrahydroquinolines through a tandem hydroamination and asymmetric transfer hydrogenation sequence. nih.gov This process typically starts with N-aryl propargylamines. organic-chemistry.org A chiral gold phosphate (B84403) catalyst serves a dual role: first, as a π-Lewis acid to facilitate an intramolecular hydroamination of the alkyne, and second, as a chiral Lewis acid to orchestrate an asymmetric transfer hydrogenation of the resulting enamine or imine intermediate. nih.gov

This dual catalytic function allows for the one-pot construction of the tetrahydroquinoline ring with high levels of enantioselectivity. nih.govorganic-chemistry.org The reaction is notable for its excellent yields and the ability to generate significant molecular complexity from relatively simple starting materials under mild conditions. nih.gov

Table 2: Gold-Catalyzed Tandem Synthesis of Tetrahydroquinolines

| Catalyst | Co-Catalyst/Reductant | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Chiral Gold Phosphate | Not specified | Tandem Hydroamination / Asymmetric Transfer Hydrogenation | Excellent enantioselectivity and yields | nih.gov |

| Gold Catalyst | Organosilane / Water | Intramolecular Hydroarylation / Transfer Hydrogenation | High efficiency and regioselectivity | organic-chemistry.org |

The "borrowing hydrogen" (BH) or "hydrogen auto-transfer" (HA) methodology is an atom-economical and sustainable strategy for forming C–N and C–C bonds. nih.govbeilstein-journals.org This approach utilizes alcohols as alkylating agents, with water being the only byproduct. acs.org In the synthesis of 1,2,3,4-tetrahydroquinolines, this method involves the reaction of a 2-aminobenzyl alcohol with a secondary alcohol, catalyzed by a manganese complex. nih.govacs.org

The catalytic cycle begins with the manganese catalyst "borrowing" hydrogen from the secondary alcohol to form a ketone and a metal-hydride species. The 2-aminobenzyl alcohol then condenses with the in-situ generated ketone to form an enamine or imine intermediate. Finally, the metal-hydride returns the hydrogen to this intermediate, completing the cyclization and reduction cascade to yield the 1,2,3,4-tetrahydroquinoline. nih.gov A key finding is that the choice of base can selectively direct the reaction to produce either the fully reduced tetrahydroquinoline (using KH/KOH) or the oxidized quinoline (B57606) (using KOtBu). nih.govacs.org

Table 3: Manganese-Catalyzed Borrowing Hydrogen Synthesis

| Catalyst | Base System | Starting Materials | Primary Product | Reference |

|---|---|---|---|---|

| Manganese(I) PN³ Pincer Complex | KH / KOH | 2-Aminobenzyl alcohol + Secondary alcohol | 1,2,3,4-Tetrahydroquinoline | nih.govacs.org |

| Manganese(I) PN³ Pincer Complex | KOtBu | 2-Aminobenzyl alcohol + Secondary alcohol | Quinoline | nih.gov |

Ruthenium catalysts are highly effective in cascade reactions for synthesizing chiral tetrahydroquinolines. One powerful strategy involves a one-pot cascade biomimetic reduction starting from readily available 2-aminochalcones. This process mimics biological pathways by using a regenerable NAD(P)H model, such as phenanthridine, in the key reduction step.

The reaction sequence is initiated by an acid-catalyzed and ruthenium-catalyzed cyclization of the 2-aminochalcone to form a quinoline intermediate. This intermediate is then asymmetrically reduced in a biomimetic fashion to afford the final chiral tetrahydroquinoline. Another approach involves a ruthenium-catalyzed cascade double reduction of substrates like 2-(quinolin-8-yl)ethyl ketones to construct complex fused systems containing the tetrahydroquinoline core, such as julolidine (B1585534) derivatives, with high diastereoselectivity and enantioselectivity. nih.gov

Table 4: Ruthenium-Catalyzed Cascade Reactions for Tetrahydroquinoline Synthesis

| Catalyst System | Substrate | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Ruthenium / Acid / Phenanthridine | 2-Aminochalcones | Cascade Biomimetic Reduction | One-pot synthesis of chiral products | |

| Ruthenium Complex | 2-(Quinolin-8-yl)ethyl ketones | Enantioselective Cascade Hydrogenation and Reductive Amination | Construction of diverse julolidine derivatives | nih.gov |

| Ru(II) / Chiral Brønsted Acid | Simple precursors | Four-Component Mannich/Cascade Aza-Michael Reaction | Forms 1,3,4-tetrasubstituted tetrahydroisoquinolines | nih.gov |

The aza-Diels-Alder reaction, also known as the Povarov reaction, is a critical method for synthesizing bioactive tetrahydroquinolines. cncb.ac.cnresearchgate.net This reaction typically involves a three-component cycloaddition between an aniline (B41778), an aldehyde (which combine to form an imine in situ), and an alkene. cncb.ac.cnresearchgate.net

Recent advancements have employed cerium(III) as an efficient catalyst for this transformation. cncb.ac.cnresearchgate.net In one notable example, a heterogeneous catalyst was prepared by immobilizing Ce(III) ions onto functionalized halloysite, a type of clay nanotube. cncb.ac.cn This nanocatalyst effectively promotes the cycloaddition reaction to produce a variety of tetrahydroquinoline derivatives. cncb.ac.cnresearchgate.net The use of a heterogeneous catalyst is advantageous as it allows for easy recovery and reuse, contributing to a more sustainable synthetic process. cncb.ac.cn

Table 5: Cerium(III)-Catalyzed Aza-Diels-Alder Reaction

| Catalyst | Reaction Name | Components | Product | Reference |

|---|---|---|---|---|

| Ce(III) immobilized on functionalized halloysite | Aza-Diels-Alder (Povarov Reaction) | Aniline derivative + Carbonyl compound + Alkene | Tetrahydroquinoline | cncb.ac.cnresearchgate.net |

| Ceric Ammonium Nitrate (CAN) | Aza-Diels-Alder | Anilines + Cinnamaldehyde + Vinyl ethers | 2-Styryl-1,2,3,4-tetrahydroquinolines | researchgate.net |

Organocatalytic and Brønsted Acid-Catalyzed Syntheses

Chiral phosphoric acids (CPAs) have proven to be exceptional organocatalysts for the enantioselective reduction of quinolines to chiral tetrahydroquinolines. This transformation is typically achieved through a transfer hydrogenation reaction, using a hydrogen donor such as a Hantzsch ester.

The synthesis of enantiomerically enriched 6-Ethyl-1,2,3,4-tetrahydroquinoline can be envisioned starting from 6-ethylquinoline (B35026). The CPA catalyst activates the quinoline by protonating the ring nitrogen, making it susceptible to hydride transfer from the Hantzsch ester. The chiral environment created by the catalyst directs the hydride attack to one face of the molecule, resulting in a high degree of enantioselectivity. dicp.ac.cn A variety of sterically demanding CPAs, often derived from BINOL scaffolds, have been developed to achieve excellent enantiomeric excesses (ee) for a broad range of 2-substituted quinolines. dicp.ac.cn

A more complex and efficient approach is the one-pot cascade biomimetic reduction starting from 2-aminochalcones. This method combines a ruthenium-catalyzed cyclization of the 2-aminochalcone to form a quinoline intermediate in situ, followed by a CPA-catalyzed asymmetric reduction. To obtain chiral this compound via this route, a chalcone (B49325) bearing a 4-ethylanilino moiety would be the required starting material.

Table 1: Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Transfer Hydrogenation of Quinolines

| Catalyst Type | Hydrogen Source | Key Features | Potential Application for 6-Ethyl-THQ |

| BINOL-derived CPA | Hantzsch Ester | High enantioselectivity for 2-aryl & 2-alkyl quinolines. | Asymmetric reduction of 6-ethylquinoline. |

| SPINOL-derived CPA | Hantzsch Ester | Effective for a broad substrate scope. | Asymmetric reduction of 6-ethylquinoline. |

| Ru/CPA dual system | H₂ gas & Phenanthridine | One-pot cascade from 2-aminochalcones. | Synthesis from a 4-ethylaniline-derived chalcone. |

This table is based on general findings for tetrahydroquinoline synthesis and illustrates the potential application for the target compound.

The Povarov reaction is a powerful multicomponent reaction for synthesizing tetrahydroquinolines, typically by reacting an aniline, an aldehyde, and an electron-rich alkene. wikipedia.orgnumberanalytics.com This formal aza-Diels-Alder reaction is catalyzed by a Lewis acid, which activates the in situ-formed imine towards cycloaddition.

For the synthesis of a this compound derivative, 4-ethylaniline (B1216643) would be the key starting component. The reaction would proceed as follows:

Imine Formation: 4-ethylaniline condenses with an aldehyde (e.g., benzaldehyde) to form an N-arylimine.

Lewis Acid Activation: A Lewis acid (e.g., BF₃·OEt₂, InCl₃, Sc(OTf)₃) coordinates to the imine nitrogen, increasing its electrophilicity. nih.gov

Cycloaddition: The activated imine undergoes a stepwise reaction with an electron-rich alkene (e.g., an enol ether like ethyl vinyl ether). This involves the formation of a Mannich-type adduct followed by an intramolecular Friedel-Crafts cyclization onto the electron-rich aromatic ring of the 4-ethylaniline moiety. wikipedia.org

The regioselectivity of the cyclization is directed by the electronics of the aniline ring, ensuring the formation of the 6-ethyl substituted product due to the para-directing nature of the ethyl group. The reaction is highly versatile, allowing for the introduction of diversity at three positions of the final tetrahydroquinoline ring.

Hexafluoroisopropanol (HFIP) is a unique solvent known for its ability to stabilize cationic intermediates and act as a potent hydrogen bond donor. These properties have been harnessed in one-pot syntheses of C4-substituted tetrahydroquinolines from simple anilines and propargylic chlorides. researchgate.netnih.gov

In this methodology, a mixture of an aniline, a propargylic chloride, and a Brønsted acid (like triflic acid) in HFIP leads to the formation of a propargylated aniline intermediate. The strong interaction between HFIP and the chloride leaving group is crucial for this initial C-N bond formation. Subsequent intramolecular cyclization and reduction (e.g., with sodium borohydride) in the same pot yields the final tetrahydroquinoline product. researchgate.net The use of 4-ethylaniline as the starting material in this protocol would be a direct and efficient route to a C4-substituted-6-ethyl-1,2,3,4-tetrahydroquinoline.

Arylboronic acids have been identified as versatile catalysts capable of promoting a one-pot tandem reduction and reductive N-alkylation of quinolines. acs.org This method provides a highly efficient, step-economical route to N-alkylated tetrahydroquinolines directly from readily available quinolines and aldehydes.

The synthesis of an N-alkyl-6-ethyl-1,2,3,4-tetrahydroquinoline would start with 6-ethylquinoline. The proposed mechanism involves the boronic acid acting in a dual role:

Lewis Acid Activation & Reduction: The boronic acid activates the 6-ethylquinoline via hydrogen bonding or weak Lewis acid interaction, facilitating its reduction by a hydrogen donor like a Hantzsch ester to form this compound in situ.

Reductive Amination: The newly formed secondary amine then reacts with an aldehyde (also activated by the boronic acid catalyst) to form an iminium ion, which is subsequently reduced by the same hydrogen source to yield the final N-alkylated product. acs.org

This methodology is notable for its mild conditions and the unique ability of the simple organoboron catalyst to orchestrate a tandem sequence.

Table 2: Boronic Acid-Catalyzed Tandem Reaction

| Starting Materials | Catalyst | Reductant | Product | Key Advantage |

| 6-Ethylquinoline, Aldehyde | Phenylboronic Acid | Hantzsch Ester | N-Alkyl-6-ethyl-1,2,3,4-tetrahydroquinoline | One-pot tandem reduction and N-alkylation. acs.org |

This table illustrates the specific application of the general method described in the source to the target compound.

Multicomponent and Cascade Reaction Sequences for 1,2,3,4-Tetrahydroquinoline Scaffolds

Multicomponent and cascade (or domino) reactions are highly efficient strategies for building molecular complexity from simple starting materials in a single operation, minimizing waste and purification steps. nih.gov Several such reactions are applicable to the synthesis of this compound.

The Povarov reaction (see 2.1.2.2) is a prime example of a three-component reaction leading to the tetrahydroquinoline core. bohrium.com

Another powerful strategy is the three-component cascade reaction involving a 2-alkenyl aniline, an aldehyde, and a source of active methylene, such as ethyl cyanoacetate (B8463686), in the presence of an organic base like DBU. nih.gov This reaction proceeds through a sequence of Knoevenagel condensation, aza-Michael addition, and a final intramolecular Michael addition to construct the highly substituted tetrahydroquinoline ring. By starting with a 2-alkenyl-4-ethylaniline, this method could provide access to complex 6-ethyl-tetrahydroquinoline derivatives.

One-pot biocatalytic cascades have also been developed, employing a system of multiple enzymes to achieve stereodivergent synthesis. nih.gov For example, a cascade involving an ene-reductase, a nitro-reductase, and an imine reductase (IRED) can convert simple nitroalkenones into chiral 2-substituted tetrahydroquinolines with excellent yield and enantioselectivity. nih.gov Adapting the substrate to contain the necessary precursors for the 6-ethyl group would make this a viable green chemistry approach.

Finally, one-pot Mannich reactions provide another multicomponent route. Here, a pre-existing tetrahydroquinoline can be functionalized. For instance, reacting 1,2,3,4-tetrahydroquinoline itself with formaldehyde (B43269) and a secondary amine (the Mannich reaction) yields an N-Mannich base. nih.govmdpi.com While this does not build the core, it represents a multicomponent method for derivatizing the scaffold.

Tandem Condensation-Hydrogenation Pathways

Tandem reactions that combine multiple bond-forming events in a single pot offer a streamlined approach to complex molecules like tetrahydroquinolines. One such powerful strategy is the tandem condensation-hydrogenation sequence.

A sustainable synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) (PTHQ) has been achieved using a bifunctional palladium-based metal-organic framework catalyst (Pd@UiO-66). nih.goviastate.eduosti.gov This process involves an initial Claisen-Schmidt condensation between 2-nitrobenzaldehyde (B1664092) and acetophenone, followed by a reductive intramolecular cyclization. nih.goviastate.eduosti.gov The reaction proceeds with high selectivity, and the pathway has been elucidated using operando MAS-NMR spectroscopy, which allowed for the identification of key reactive intermediates like 2-phenyl-3,4-dihydroquinoline. nih.goviastate.eduosti.gov The optimized conditions for this one-pot reaction demonstrate its efficiency, achieving high yields of the desired tetrahydroquinoline. iastate.edu

A similar atom-efficient approach utilizes a manganese pincer complex to catalyze the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a "borrowing hydrogen" methodology. nih.gov This process involves the oxidation of the secondary alcohol to a ketone, condensation with the amino alcohol, cyclization, and subsequent hydrogenation, with water as the only byproduct. nih.gov The selectivity of the reaction towards either the quinoline or the tetrahydroquinoline can be controlled by the choice of base and reaction temperature. nih.gov

Table 1: Tandem Condensation-Hydrogenation for Tetrahydroquinoline Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Acetophenone | 2% Pd@UiO-66 | Toluene, 80°C, 5h; then H₂ (100 psi), 19h | 2-Phenyl-1,2,3,4-tetrahydroquinoline | 86% | iastate.edu |

| 2-Aminobenzyl alcohol | 1-Phenylethanol | Mn PN³ Pincer Complex | KH/KOH, 120°C | 2-Phenyl-1,2,3,4-tetrahydroquinoline | >99% (conv.) | nih.gov |

Aza-Michael–Michael Addition Sequences Utilizing Ethyl Cyanoacetate

A versatile three-component cascade reaction has been developed for the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines utilizing 2-alkenyl anilines, various aldehydes, and ethyl cyanoacetate. osti.govchemrxiv.orgresearchgate.netresearchgate.net This reaction is typically mediated by an organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). osti.govchemrxiv.orgresearchgate.net

The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and ethyl cyanoacetate to form an electron-deficient alkene intermediate. researchgate.netresearchgate.net This is followed by a sequential aza-Michael addition of the 2-alkenyl aniline and a subsequent intramolecular Michael addition to construct the tetrahydroquinoline scaffold in a single operation. osti.govchemrxiv.orgresearchgate.netresearchgate.net This methodology allows for the rapid assembly of complex tetrahydroquinolines with multiple stereocenters. The diastereoselectivity of the reaction can be influenced by the nature of the substrates and reaction conditions. researchgate.net

Table 2: Synthesis of Tetrahydroquinolines via Aza-Michael–Michael Addition

| Aniline Derivative | Aldehyde | Michael Acceptor | Catalyst | Product Type | Yield | Ref |

|---|---|---|---|---|---|---|

| 2-Alkenyl aniline | p-Nitrobenzaldehyde | Ethyl Cyanoacetate | DBU | Highly substituted THQ | High | researchgate.net |

| 2-Alkenyl-4-chloroaniline | Aromatic aldehydes | Ethyl Cyanoacetate | DBU | 6-Chloro-THQ derivatives | Moderate to Excellent | researchgate.net |

Domino Reactions in the Synthesis of 1,2,3,4-Tetrahydroquinolines

Domino reactions, also referred to as cascade or tandem reactions, are a highly efficient strategy for synthesizing complex structures like 1,2,3,4-tetrahydroquinolines from simple starting materials in a single operation without isolating intermediates. nih.govmdpi.combeilstein-journals.org These processes are characterized by high atom economy and can generate significant molecular complexity. mdpi.com

Several types of domino reactions have been employed for tetrahydroquinoline synthesis:

Reduction-Reductive Amination: Bunce and co-workers developed a method involving the catalytic hydrogenation of 2-nitroarylketones. The process begins with the reduction of the nitro group to an aniline, which then undergoes intramolecular condensation with the ketone to form a cyclic imine. This imine is subsequently reduced in situ to afford the tetrahydroquinoline with high diastereoselectivity. nih.gov

Dissolving Metal Reduction-Michael Addition: Another approach uses iron powder in acetic acid to reduce a nitro group on an aromatic ring bearing an acrylate (B77674) side chain. The resulting aniline intermediate then undergoes an intramolecular Michael addition to form the tetrahydroquinoline ring. nih.gov

Acid-Catalyzed Rearrangement/Cyclization: The reaction of enamides with benzyl (B1604629) azide (B81097) in the presence of triflic acid triggers a rearrangement and subsequent cyclization to yield fused-ring tetrahydroquinolines with complete cis diastereoselectivity. nih.gov

Metal-Mediated C-H Insertion: An iron(III) complex can promote the heterocyclization of aryl azides bearing an alkyl side chain. The reaction proceeds through an intramolecular nitrene C-H insertion mechanism to form 2-aryl-1,2,3,4-tetrahydroquinolines. nih.govmdpi.com

These domino strategies are invaluable for creating tetrahydroquinolines with diverse substitution patterns, which would be challenging to access through more traditional linear syntheses. mdpi.com

Oxidative Cycloaddition Approaches

Oxidative cyclization presents another modern avenue for the synthesis of the tetrahydroquinoline core. These methods often involve the formation of a key C-N bond under oxidative conditions.

One such approach employs a dual catalyst system, combining a Ru(bpy)₃²⁺ photocatalyst with a cobaloxime catalyst under redox-neutral conditions. researchgate.net In this system, a tertiary aniline is oxidized by the photocatalyst, which initiates a cyclization to form the tetrahydroquinoline ring. Simultaneously, the protons and electrons released during this oxidative process are captured by the cobaloxime catalyst to reduce a separate substrate, such as maleimide, in the same pot. researchgate.net This elegant strategy allows for the concurrent synthesis of two valuable products without the need for external oxidants or reductants.

Regioselective Functionalization of the 1,2,3,4-Tetrahydroquinoline Nucleus

Beyond the synthesis of the core structure, the ability to directly modify the tetrahydroquinoline nucleus via C-H functionalization is crucial for generating diverse libraries of analogues for biological screening.

Stereoselective Deprotonation and Electrophilic Trapping Strategies (e.g., at C2 and C4 positions)

Directed metalation using organolithium reagents is a powerful tool for the regioselective functionalization of aromatic and heterocyclic systems. The nitrogen atom of the tetrahydroquinoline ring can direct deprotonation to adjacent positions.

Recent work has demonstrated a highly selective deprotonation-functionalization reaction at the C4 position of N-substituted tetrahydroquinolines. chemrxiv.org By using organolithium bases in the presence of specific phosphoramide (B1221513) ligands, a tetrahydroquinoline anion is generated. Mechanistic studies revealed that the formation of a separated ion pair (SIP) is critical for achieving high selectivity. chemrxiv.org This C4-anion can then be trapped with various electrophiles, such as alkyl halides, to introduce substituents at this position. While C4 functionalization is well-documented, similar strategies can be envisioned for the C2 position, depending on the directing group on the nitrogen and the reaction conditions. The general principle of organolithium-induced deprotonation followed by quenching with an electrophile is a versatile method for creating functionalized epoxides and other heterocycles. rsc.org

Direct Alkylation and Negishi Cross-Coupling Protocols

Building upon the selective deprotonation at the C4 position, further transformations can be achieved, including direct alkylation and transition metal-catalyzed cross-coupling reactions. chemrxiv.orgresearchgate.net

Direct Alkylation: The organolithium species generated at the C4 position can be directly reacted with primary and secondary alkyl halides to yield 4-alkyl-1,2,3,4-tetrahydroquinolines. chemrxiv.org Additionally, boronic acid-catalyzed one-pot tandem reduction of quinolines followed by reductive alkylation with aldehydes provides an efficient route to N-alkyl tetrahydroquinolines. acs.orgorganic-chemistry.org

Negishi Cross-Coupling: To form C(sp³)–C(sp²) bonds, which can be challenging, the C4-lithiated tetrahydroquinoline intermediate can undergo transmetalation with zinc chloride to form a more stable organozinc reagent. chemrxiv.org This organozinc species can then participate in a palladium-catalyzed Negishi cross-coupling reaction with a wide range of aryl halides. chemrxiv.orgwikipedia.orgorganic-chemistry.org This protocol allows for the introduction of various aryl and heteroaryl groups at the C4 position, significantly expanding the accessible chemical space. chemrxiv.org The Negishi reaction is a robust and versatile C-C bond-forming reaction with broad applicability in organic synthesis. wikipedia.orgorganic-chemistry.org

Late-Stage Diversification of 1,2,3,4-Tetrahydroquinoline Derivatives

Late-stage functionalization (LSF) of the 1,2,3,4-tetrahydroquinoline ring system offers an efficient pathway to novel derivatives that would be challenging to access through de novo synthesis. These transformations primarily target the C-H bonds of the aromatic ring or the positions alpha to the nitrogen atom, as well as the nitrogen atom itself. The development of robust and selective catalytic methods is paramount for the successful application of LSF strategies.

A variety of catalytic systems have been developed to achieve the late-stage diversification of tetrahydroquinolines. These methodologies often employ transition metals such as palladium and rhodium, as well as photoredox catalysis, to enable challenging bond formations under mild conditions. The strategic choice of catalyst, ligands, and reaction conditions allows for the selective introduction of a wide range of functional groups.

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively utilized for the late-stage C-H functionalization of heterocyclic compounds. For 1,2,3,4-tetrahydroquinoline derivatives, palladium-catalyzed reactions enable the introduction of aryl, alkyl, and other functional groups onto the aromatic core. The regioselectivity of these reactions is often controlled by the inherent electronic properties of the substrate or through the use of directing groups.

In the context of 6-alkyl-substituted tetrahydroquinolines, the electronic-donating nature of the alkyl group and the amino group directs electrophilic aromatic substitution towards the C5 and C7 positions. However, modern catalytic methods can override this inherent reactivity to achieve functionalization at other positions. For instance, the use of specific ligands can direct the palladium catalyst to activate specific C-H bonds, leading to high regioselectivity.

While specific data on the direct late-stage C-H functionalization of this compound is limited in publicly accessible literature, studies on closely related 6-alkyl-tetrahydroquinolines provide valuable insights into the potential methodologies. For example, palladium-catalyzed C-H arylation reactions have been successfully applied to N-protected tetrahydroquinolines.

Table 1: Representative Palladium-Catalyzed C-H Arylation of N-Acyl Tetrahydroquinoline Derivatives

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodotoluene | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Toluene | 110 | 75 |

| 2 | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | 82 |

| 3 | 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-AmylOH | 120 | 68 |

| 4 | 2-Bromopyridine | PdCl₂(dppf) | - | NaOtBu | THF | 80 | 65 |

This table presents a generalized representation of conditions and yields for the C-H arylation of N-acyl tetrahydroquinolines based on literature for similar substrates. The specific application to this compound would require experimental optimization.

Rhodium-Catalyzed C-H Activation and Annulation

Rhodium catalysts have emerged as powerful tools for C-H activation, enabling a range of transformations including annulations to construct fused ring systems. nih.govnih.gov These reactions are particularly valuable for creating complex molecular architectures from relatively simple starting materials. For 6-alkyl-1,2,3,4-tetrahydroquinolines, rhodium-catalyzed annulation reactions can be employed to build additional rings onto the tetrahydroquinoline core.

For example, the reaction of an N-protected 6-alkyl-tetrahydroquinoline with an alkyne in the presence of a rhodium catalyst can lead to the formation of a new carbocyclic or heterocyclic ring fused to the tetrahydroquinoline backbone. The regioselectivity of the alkyne insertion is a key challenge and is often influenced by the steric and electronic properties of both the tetrahydroquinoline and the alkyne, as well as the choice of rhodium catalyst and ligands.

Table 2: Rhodium-Catalyzed [4+2] Annulation of N-Protected Tetrahydroquinolines with Alkynes

| Entry | Alkyne | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | Diphenylacetylene | [Rh(cod)₂]BF₄ | P(C₆F₅)₃ | Zn(OTf)₂ | DCE | 80 | 78 |

| 2 | 1-Phenyl-1-propyne | [RhCp*Cl₂]₂ | - | AgSbF₆ | Dioxane | 100 | 65 (major regioisomer) |

| 3 | Di-p-tolylacetylene | Rh(OAc)₃ | BINAP | Cu(OAc)₂ | Toluene | 120 | 72 |

| 4 | Methyl propiolate | [Rh(nbd)₂]BF₄ | dppe | - | THF | 60 | 55 |

This table illustrates typical conditions for rhodium-catalyzed annulations. The specific outcomes for this compound would depend on the precise reaction parameters.

Photoredox Catalysis for Late-Stage Diversification

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and efficient platform for a wide range of chemical transformations. nih.gov This approach is particularly well-suited for late-stage functionalization due to its high functional group tolerance and the use of mild reaction conditions. For the diversification of 1,2,3,4-tetrahydroquinoline derivatives, photoredox catalysis can be employed for alkylation, arylation, and other C-C and C-heteroatom bond-forming reactions.

The general mechanism involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) process with a substrate to generate a radical intermediate. This highly reactive species can then participate in the desired bond-forming event. The choice of photocatalyst, light source, and reaction partners is crucial for achieving high efficiency and selectivity.

Table 3: Conceptual Photoredox-Catalyzed Late-Stage Functionalization of Tetrahydroquinolines

| Entry | Functionalization | Radical Precursor | Photocatalyst | Light Source | Solvent | Yield (%) |

| 1 | Trifluoromethylation | CF₃SO₂Cl | Ru(bpy)₃Cl₂ | Blue LED | MeCN | High (conceptual) |

| 2 | Alkylation | Alkyl-N-phthalimidoyl oxalates | Ir(ppy)₃ | White LED | DMF | Moderate to High (conceptual) |

| 3 | Arylation | Aryl diazonium salts | Eosin Y | Green LED | DMSO | Moderate (conceptual) |

| 4 | Acylation | Acyl-N-hydroxyphthalimide esters | fac-Ir(ppy)₃ | Blue LED | Acetone | Good (conceptual) |

This table provides a conceptual framework for the application of photoredox catalysis to the late-stage functionalization of tetrahydroquinolines. The actual yields would be subject to experimental verification for this compound.

Specific Synthetic Investigations of 6 Ethyl 1,2,3,4 Tetrahydroquinoline

Reported Synthetic Pathways to 6-Ethyl-1,2,3,4-tetrahydroquinoline

Direct synthetic routes to this compound have been reported in the literature, primarily involving the modification of a pre-existing tetrahydroquinoline or quinoline (B57606) core.

One direct method for the preparation of this compound involves the catalytic hydrogenation of 6-vinyl-1,2,3,4-tetrahydroquinoline. This reaction reduces the vinyl group to an ethyl group. A common catalyst for this transformation is palladium on carbon (Pd/C). rsc.org The hydrogenation is typically carried out under a hydrogen atmosphere at a suitable pressure and temperature to ensure complete reduction of the double bond without affecting the aromatic ring.

A study on the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines utilized a nitrogen-doped carbon-supported palladium catalyst (Pd/CN). This catalyst demonstrated high activity and selectivity under mild conditions (50 °C and 20 bar H2), achieving high yields for a range of substituted quinolines. rsc.org While this study did not specifically report the hydrogenation of 6-vinylquinoline, the methodology is applicable to the reduction of a vinyl substituent on the tetrahydroquinoline ring.

Table 1: Illustrative Reaction Conditions for Catalytic Hydrogenation

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |

| Quinolines | Pd/CN | Ethanol (B145695) | 50 | 20 | 86.6-97.8 rsc.org |

This table illustrates general conditions for quinoline hydrogenation which can be adapted for the reduction of 6-vinyl-1,2,3,4-tetrahydroquinoline.

Another reported pathway involves a multi-step synthesis starting from 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206). uni.lunih.gov This bromo-derivative serves as a versatile intermediate for introducing various functional groups at the 6-position through cross-coupling reactions.

A key step in this synthetic sequence would be a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, between 6-bromo-1,2,3,4-tetrahydroquinoline and a suitable organometallic reagent containing an ethyl group (e.g., ethylboronic acid or triethyltin). The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving a high yield of the desired 6-ethyl product.

While a specific multi-step synthesis for this compound from the bromo-precursor is not detailed in the provided search results, the synthesis of related 6-substituted tetrahydroquinolines via this method is well-established. For instance, the synthesis of 6-methyl-1-phenyl-1,2,3,4-tetrahydroquinoline has been reported. thieme-connect.com

Potential Application of General Tetrahydroquinoline Syntheses for 6-Ethyl Substitution

General methods for synthesizing the tetrahydroquinoline scaffold can be adapted to produce the 6-ethyl substituted analog by using appropriately substituted starting materials.

The Povarov reaction is a powerful three-component reaction for the synthesis of tetrahydroquinolines, involving the condensation of an aldehyde, an aniline (B41778), and an electron-rich alkene. numberanalytics.comchem-station.com To synthesize this compound via this method, one would utilize 4-ethylaniline (B1216643) as the aniline component. The reaction with an aldehyde and an alkene would then lead to the formation of the desired 6-ethyl-substituted tetrahydroquinoline ring system. The regioselectivity of the Povarov reaction is a key consideration, and various modifications have been developed to control the substitution pattern of the final product. nih.govrsc.org Asymmetric versions of the Povarov reaction have also been developed to produce enantiopure tetrahydroquinoline derivatives. nih.gov

Cascade or domino reactions offer an efficient approach to complex molecules like tetrahydroquinolines in a single pot, minimizing waste and purification steps. nih.govmdpi.comnih.gov These reactions often involve a sequence of intramolecular and intermolecular transformations. For the synthesis of this compound, a starting material containing a 4-ethylaniline moiety would be required. For example, a domino reaction involving the reduction of a nitro group followed by cyclization and further reduction could be employed, starting from a suitably substituted nitroarene. nih.gov Various catalytic systems, including those based on gold or other transition metals, have been developed for these cascade syntheses. organic-chemistry.orgresearchgate.net

The ethyl group can also be introduced onto a pre-formed tetrahydroquinoline ring through various derivatization strategies. One common approach is the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline (B108954) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce an acetyl group at the 6-position. Subsequent reduction of the resulting 6-acetyl-1,2,3,4-tetrahydroquinoline, for instance, via a Clemmensen or Wolff-Kishner reduction, would yield this compound.

Another strategy involves the N-derivatization of the tetrahydroquinoline nitrogen. For example, a one-pot sequential reduction of quinoline followed by a Chan-Evans-Lam coupling reaction can be used to synthesize N-aryl tetrahydroquinolines. thieme-connect.com While this method focuses on N-substitution, it highlights the potential for derivatization on the tetrahydroquinoline core.

Mechanistic Studies on 1,2,3,4 Tetrahydroquinoline Formation Reactions

Elucidation of Reaction Pathways and Identification of Intermediate Species

Operando Spectroscopic Investigations (e.g., MAS-NMR)

Operando spectroscopy, particularly Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR), has emerged as a powerful tool for elucidating reaction mechanisms in real-time. These techniques allow for the direct observation of reactants, intermediates, and products as the reaction progresses.

In the context of 1,2,3,4-tetrahydroquinoline (B108954) synthesis, operando MAS-NMR studies have been instrumental in identifying key intermediates. For instance, in the tandem synthesis of substituted tetrahydroquinolines, operando NMR under high pressure has enabled the direct observation of the evolution of intermediates, including unstable species like 2-phenyl-3,4-dihydroquinoline. rsc.org This level of insight provides a molecular-level understanding of the catalytic system and helps in optimizing reaction conditions for improved yields and selectivity. rsc.org

A case study involving the one-pot tandem synthesis of substituted tetrahydroquinolines using bifunctional metal-organic framework supported palladium nanoparticles (Pd/UiO-66(HCl)) demonstrated the power of operando MAS-NMR. rsc.org The study, conducted under 50 bar H₂, allowed for the direct observation of the evolution of intermediates and products, including reactive species containing hydroxylamine (B1172632) groups and the unstable intermediate 2-phenyl-3,4-dihydroquinoline. rsc.org This detailed kinetic information was crucial in deducing the complex reaction network of this tandem reaction. rsc.org

Analysis of Hydride Transfer Mechanisms in Reductive Processes

Many synthetic routes to 1,2,3,4-tetrahydroquinolines involve reductive processes where hydride transfer is a key step. youtube.com These reactions often utilize hydride transfer reagents, which act as a source of hydride ions (H⁻). youtube.com The mechanism of hydride transfer can vary depending on the specific reagents and catalysts employed.

In the transfer hydrogenation of quinolines, ammonia (B1221849) borane (B79455) (H₃N∙BH₃) is often used as a proton and hydride source. nih.govrsc.org Mechanistic studies, combining experimental data and theoretical calculations, have shed light on the intricate details of this process. For example, in a cobalt-amido cooperative catalysis system, a stepwise H⁺-e⁻/H∙ mechanism has been proposed. nih.gov This involves the transfer of a proton from the amino group of the ligand to the nitrogen atom of the quinoline (B57606), followed by an electron transfer from the metal center. nih.gov The amido site plays a crucial role in assisting the proton transfer and directing the subsequent hydrogen atom transfer from the cobalt-hydride species to the 2-position of the quinoline, leading to 1,2-regioselective reduction. nih.gov

Alternatively, a concerted H⁺/H⁻ pathway can also be operative. nih.gov In this mechanism, the hydridic Co(III)-H and the protic N-H are transferred concertedly to the C=N bond of the quinoline. nih.gov The relative energy barriers of the stepwise and concerted pathways determine the dominant mechanism under specific reaction conditions.

The choice of catalyst can significantly influence the hydride transfer mechanism. For instance, zirconium-hydride complexes have been shown to catalyze the transfer hydrogenation of quinolines via a concerted N-H and B-H activation reaction pathway. rsc.org

Dynamics of Iminium Ion Formation and Subsequent Reactivity

The formation of an iminium ion intermediate is a common feature in many 1,2,3,4-tetrahydroquinoline syntheses, particularly in acid-catalyzed reactions like the Povarov reaction. mdpi.comsci-rad.com The iminium ion is a highly electrophilic species that readily undergoes nucleophilic attack, leading to the formation of the tetrahydroquinoline ring system.

The Povarov reaction, a [4+2] cycloaddition, typically involves the reaction of an aniline (B41778), an aldehyde, and an activated alkene. sci-rad.com The reaction is initiated by the condensation of the aniline and aldehyde to form an imine, which is then protonated by an acid catalyst to generate an iminium ion. mdpi.com This iminium ion then acts as the dienophile in the subsequent cycloaddition with the alkene.

In some cases, the iminium ion can be generated in situ from other precursors. For example, in a novel synthesis of fused-ring tetrahydroquinolines, an N-phenyliminium intermediate was generated from the rearrangement of benzyl (B1604629) azide (B81097) under acidic conditions. mdpi.com This intermediate then underwent nucleophilic addition by an enamide, followed by cyclization to afford the desired tetrahydroquinoline product with complete cis diastereoselectivity. mdpi.com

Influence of Catalytic Systems and Solvent Environments on Reaction Mechanisms

The choice of catalyst and solvent can have a profound impact on the reaction mechanism and, consequently, on the yield, selectivity, and stereochemical outcome of 1,2,3,4-tetrahydroquinoline synthesis.

Catalytic systems for tetrahydroquinoline synthesis are diverse, ranging from transition metal complexes to organocatalysts and heterogeneous catalysts. nih.govrsc.orgacs.org Transition metal catalysts, such as those based on cobalt, iridium, palladium, and zirconium, are often employed in reductive amination and transfer hydrogenation reactions. mdpi.comnih.govrsc.org These catalysts can activate the reactants and facilitate key bond-forming steps, such as hydride transfer and C-N bond formation. nih.govrsc.org The ligands coordinated to the metal center play a crucial role in modulating the catalyst's activity and selectivity.

Organocatalysts, such as chiral phosphoric acids, have emerged as powerful tools for asymmetric tetrahydroquinoline synthesis. acs.org These catalysts can activate the imine intermediate through hydrogen bonding, enabling enantioselective nucleophilic addition. acs.org

Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are often used in hydrogenation reactions. nih.gov The choice of heterogeneous catalyst can significantly influence the reaction pathway. For example, in the hydrogenation of a substrate bearing an ester group, using 5% Pd/C at 1 atm afforded primarily the dihydroquinoline, while at 4 atm, the quinoline was the major product. nih.gov Switching the catalyst to 5% Pt/C at 4 atm H₂ dramatically reduced side reactions and favored the formation of the tetrahydroquinoline with high cis diastereoselectivity. nih.gov

Solvent effects can also be significant. The polarity, proticity, and coordinating ability of the solvent can influence the solubility of reactants and catalysts, the stability of intermediates, and the rates of individual reaction steps. In some cases, the solvent can even participate in the reaction mechanism. For example, in an iridium-catalyzed asymmetric hydrogenation of quinoxalines, simply changing the solvent from a toluene/dioxane mixture to ethanol (B145695) resulted in the selective formation of the opposite enantiomer of the tetrahydroquinoxaline product. nih.gov

Stereochemical Control and Diastereoselectivity in 1,2,3,4-Tetrahydroquinoline Synthesis

The synthesis of 1,2,3,4-tetrahydroquinolines with specific stereochemistry is of great importance, as the biological activity of these compounds is often dependent on their stereoisomeric form. Achieving high levels of stereochemical control, including both enantioselectivity and diastereoselectivity, is a major focus of modern synthetic organic chemistry.

Diastereoselectivity in tetrahydroquinoline synthesis is often influenced by steric factors. In the reductive cyclization of substrates with substituents on the side chain, the stereochemical outcome can be controlled by the relative orientation of these substituents in the transition state. For example, in the formation of 2,3-disubstituted tetrahydroquinolines, the cis isomer is often favored due to steric interactions in the intermediate imine that force the substituents to adopt a pseudoaxial orientation, directing hydrogen addition from the opposite face of the molecule. nih.gov

The choice of catalyst can also have a dramatic effect on diastereoselectivity. As mentioned previously, switching from Pd/C to Pt/C in a hydrogenation reaction led to a significant increase in the cis diastereoselectivity of the resulting tetrahydroquinoline. nih.gov

Enantioselective synthesis of tetrahydroquinolines can be achieved using chiral catalysts or chiral auxiliaries. Chiral phosphoric acids have been successfully employed as catalysts in asymmetric transfer hydrogenation reactions of quinolines, affording optically active tetrahydroquinolines with good to excellent enantioselectivities. acs.org Chiral transition metal complexes, such as those based on iridium, have also been used for the asymmetric hydrogenation of quinolines and related heterocycles. nih.gov

Advanced Spectroscopic and Analytical Techniques for 1,2,3,4 Tetrahydroquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights.rsc.orgnih.govresearchgate.netchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. nih.govresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule, allowing for the precise assignment of protons and carbons in the aromatic and saturated rings. chemicalbook.com In a study on the nitration of N-protected tetrahydroquinolines, a detailed NMR analysis was crucial to unequivocally characterize the resulting nitro isomers. researchgate.net

In situ and Operando NMR Studies for Reaction Monitoring.rsc.orgchimia.chnih.gov

The dynamic nature of chemical reactions necessitates real-time monitoring to understand reaction pathways and identify transient intermediates. In situ and operando NMR techniques have emerged as powerful tools for this purpose. rsc.orgchimia.chnih.gov For instance, operando Magic Angle Spinning (MAS) NMR has been employed to study the tandem synthesis of substituted tetrahydroquinolines. rsc.orgrsc.org This approach allowed for the direct observation of the evolution of intermediates and products under reaction conditions (50 bar H₂), providing a molecular-level understanding of the catalytic system. rsc.orgrsc.org Through these studies, researchers can gain deep insights into reaction mechanisms, which is essential for optimizing reaction conditions and improving the selectivity towards the desired product. rsc.org

A study on the hydrogenation of benzonitrile (B105546) in a trickle-bed reactor utilized both global and spatially resolved operando NMR to monitor chemical conversion and selectivity. chimia.chnih.gov This allowed for the examination of local differences in axial conversion and selectivity within the catalyst bed. chimia.chnih.gov

Variable Temperature NMR Spectroscopy for Kinetic Analysis.numberanalytics.comnih.gov

Variable Temperature (VT) NMR spectroscopy is a valuable technique for studying the dynamic behavior of molecules and investigating reaction kinetics. numberanalytics.com By monitoring NMR spectra at different temperatures, researchers can gain insights into molecular motion, conformational changes, and the rates of chemical exchange processes. numberanalytics.comnih.gov Temperature-induced changes in chemical shifts are specific to each metabolite and can be used as a parameter for their identification. nih.gov This technique is instrumental in determining thermodynamic parameters and understanding the mechanisms of reactions involving 1,2,3,4-tetrahydroquinoline derivatives.

Mass Spectrometry (MS) for Compound Characterization and Reaction Progress Monitoring.nih.govrsc.orgresearchgate.net

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of 1,2,3,4-tetrahydroquinoline derivatives. nih.gov It is routinely used to confirm the identity of synthesized compounds and to assess their purity. The fragmentation patterns observed in the mass spectra provide valuable structural information, aiding in the differentiation of isomers. researchgate.net

In the context of reaction monitoring, MS can be used to follow the consumption of reactants and the formation of products over time. rsc.org This is particularly useful in complex reaction mixtures where multiple products may be formed. For example, in the tandem synthesis of tetrahydroquinolines, the reaction network was deduced based on kinetic information obtained from operando studies, which would have been complemented by MS analysis to identify the various species present. rsc.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique that combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry for the analysis of complex biological samples. jsbms.jp

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 162.12773 | 135.0 |

| [M+Na]⁺ | 184.10967 | 141.5 |

| [M-H]⁻ | 160.11317 | 136.2 |

| [M+NH₄]⁺ | 179.15427 | 154.9 |

| [M+K]⁺ | 200.08361 | 137.7 |

| [M+H-H₂O]⁺ | 144.11771 | 128.6 |

| [M+HCOO]⁻ | 206.11865 | 153.2 |

| [M+CH₃COO]⁻ | 220.13430 | 147.2 |

| [M+Na-2H]⁻ | 182.09512 | 142.3 |

| [M]⁺ | 161.11990 | 130.5 |

| [M]⁻ | 161.12100 | 130.5 |

| Predicted Collision Cross Section (CCS) values for 6-ethyl-1,2,3,4-tetrahydroisoquinoline (B3265354) hydrochloride. uni.lu |

Infrared (IR) Spectroscopy for Functional Group Analysis.nist.govnist.govlibretexts.orglumenlearning.com

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.orglumenlearning.com The IR spectrum of a 1,2,3,4-tetrahydroquinoline derivative will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. For the parent 1,2,3,4-tetrahydroquinoline, key absorptions include N-H stretching, C-H stretching (both aromatic and aliphatic), and C=C stretching of the aromatic ring. nist.govnist.gov

The presence of an ethyl group in 6-Ethyl-1,2,3,4-tetrahydroquinoline would introduce additional C-H stretching and bending vibrations. The precise positions of these bands can provide information about the substitution pattern on the aromatic ring. IR spectroscopy is a valuable complementary technique to NMR and MS for the initial characterization of newly synthesized compounds.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-2960 |

| C=C Stretch (in-ring aromatic) | 1500-1600 |

| C-N Stretch | 1250-1350 |

| Typical IR absorption ranges for functional groups present in this compound. |

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC).sielc.comsielc.comlibretexts.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. libretexts.org In the context of 1,2,3,4-tetrahydroquinoline research, HPLC is crucial for assessing the purity of synthesized compounds and for monitoring the progress of reactions. sielc.com

Reverse-phase HPLC is a commonly employed method for the analysis of 1,2,3,4-tetrahydroquinoline and its derivatives. sielc.com A typical method might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com The retention time of a compound in an HPLC system is a characteristic property that can be used for its identification when compared to a known standard. By creating a calibration curve, HPLC can also be used for the quantitative analysis of the compound.

| Compound | HPLC Method | Mobile Phase | Detection |

| 6-Ethyl-1,2,3,4-tetrahydroanthraquinone | Reverse Phase (RP) | Acetonitrile, Water, Phosphoric Acid | UV/MS |

| 1,2,3,4-Tetrahydroquinoline | Reverse Phase (RP) | Acetonitrile, Water, Phosphoric Acid | UV/MS |

| 1,2,3,4-Tetrahydroisoquinolines | Reverse Phase | Water-Acetonitrile/Methanol Gradient | Fluorescence |

| Examples of HPLC methods used for the analysis of tetrahydroquinoline derivatives. sielc.comsielc.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely employed for the identification and quantification of volatile and semi-volatile compounds, including various tetrahydroquinoline derivatives. nih.govmdpi.com In the context of this compound analysis, GC-MS serves to confirm its molecular weight and structural features through characteristic fragmentation patterns.

The process involves injecting a sample into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The column separates components of the mixture based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component.

For some tetrahydroisoquinolines, derivatization is necessary prior to GC-MS analysis to improve their volatility and thermal stability. jsbms.jp This often involves reacting the amine group with a suitable agent. scirp.org The structure of synthesized THQ derivatives is commonly confirmed by mass spectrometry, which verifies the expected molecular mass. mdpi.com

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions. The fragmentation pattern is a structural fingerprint, often involving cleavages at the ethyl group and within the heterocyclic ring, which helps in its unequivocal identification.

Table 1: Illustrative GC-MS Parameters for Tetrahydroquinoline Analysis Note: These are general parameters and would be optimized for the specific analysis of this compound.

| Parameter | Value/Description |

| GC System | Agilent or similar |

| Column | Non-polar capillary column (e.g., HP-5MS, DB-5) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 70°C, ramp at 8-10 °C/min to 280°C phytojournal.com |

| Carrier Gas | Helium |

| MS Detector | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) at 70 eV phytojournal.com |

| Mass Range | 50-550 amu |

X-ray Diffraction for Single Crystal Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. While a specific crystal structure for this compound was not found in the surveyed literature, the methodology has been successfully applied to numerous closely related derivatives, such as 1-tosyl-1,2,3,4-tetrahydroquinoline (B5575566). researchgate.netnih.gov

The process requires growing a high-quality single crystal of the compound, which can be achieved by methods like slow evaporation of a solvent. researchgate.net This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal lattice diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. By analyzing the position and intensity of these spots, researchers can calculate the electron density map of the molecule and build a complete three-dimensional model of the structure. mdpi.com

For the related compound 1-tosyl-1,2,3,4-tetrahydroquinoline, XRD analysis revealed that the heterocyclic ring adopts a half-chair conformation. researchgate.netnih.gov The analysis also determined the dihedral angle between the aromatic rings and detailed the intermolecular forces, such as hydrogen bonds, that stabilize the crystal packing. researchgate.netnih.gov Such data is invaluable for understanding the molecule's conformation and its interactions in the solid state.

Table 2: Crystallographic Data for 1-tosyl-1,2,3,4-tetrahydroquinoline (A Representative THQ Derivative) researchgate.netnih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₇NO₂S |

| Molecular Weight | 287.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.2176 (7) |

| b (Å) | 8.0468 (6) |

| c (Å) | 22.2439 (18) |

| β (°) | 98.107 (4) |

| Volume (ų) | 1456.2 (2) |

| Z | 4 |

| Temperature (K) | 94 |

In situ ReactIR Spectroscopy for Real-time Reaction Monitoring

In situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to by the trade name ReactIR, is a powerful process analytical technology (PAT) tool used for real-time monitoring of chemical reactions. It allows chemists to track the concentrations of reactants, intermediates, and products as a reaction proceeds, providing critical insights into reaction kinetics, mechanisms, and endpoint determination without the need for sampling.

In the synthesis of this compound, which could be formed via methods like the hydrogenation of 6-ethylquinoline (B35026) or domino reactions nih.govwikipedia.org, an in situ IR probe would be inserted directly into the reaction vessel. The probe, typically an Attenuated Total Reflectance (ATR) sensor, is in direct contact with the reaction mixture. It measures the infrared spectrum of the solution continuously over time.

By monitoring specific vibrational frequencies (wavenumbers), one can follow the course of the synthesis. For example, during the hydrogenation of 6-ethylquinoline, one could monitor the disappearance of the characteristic C=N and C=C stretching vibrations of the quinoline (B57606) ring system and the simultaneous appearance of the N-H stretching and bending vibrations of the resulting 1,2,3,4-tetrahydroquinoline ring. This real-time data allows for precise control over reaction conditions to optimize yield and minimize byproduct formation. While direct literature on ReactIR for this specific compound is unavailable, the use of in situ spectroscopic methods like Raman and NMR for monitoring similar heterocyclic syntheses is well-established, demonstrating the principle's applicability. rsc.orgnih.gov

Table 3: Hypothetical Key IR Bands for Monitoring the Synthesis of this compound

| Species | Functional Group | Expected IR Band (cm⁻¹) | Change During Reaction |

| 6-Ethylquinoline (Reactant) | Aromatic C=C/C=N Stretch | ~1620-1500 | Decrease |

| Hydrogen (Reactant) | N/A (IR inactive) | N/A | N/A |

| This compound (Product) | N-H Stretch (secondary amine) | ~3400-3300 | Increase |

| This compound (Product) | N-H Bend | ~1550-1480 | Increase |

| This compound (Product) | Aliphatic C-H Stretch | ~2960-2850 | Increase |

Computational Chemistry Applications in 1,2,3,4 Tetrahydroquinoline Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT methods are widely used to investigate the properties of molecules, including those in the tetrahydroquinoline family.

Elucidation of Reaction Mechanisms and Energy Barrier Calculations

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energy barriers. This information is crucial for understanding reaction kinetics and predicting the feasibility of synthetic pathways.

For instance, a detailed study on the regioselective nitration of N-protected tetrahydroquinolines utilized DFT calculations to understand the reaction mechanism. The study revealed that the position of nitration is highly dependent on the nature of the protecting group on the nitrogen atom. By calculating the energies of the intermediate σ-complexes for nitration at different positions (5, 6, 7, and 8), researchers could predict the most likely products. researchgate.net This approach could be directly applied to predict the outcomes of various electrophilic substitution reactions on 6-Ethyl-1,2,3,4-tetrahydroquinoline.

In a different study, DFT calculations were employed to investigate the change in regioselectivity during the lithiation and subsequent electrophilic quench of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines. The calculations suggested that the binding of the electrophile, in this case methyl cyanoformate, altered the structure of the intermediate organolithium, leading to substitution on the aryl ring rather than the expected C-2 position. nih.gov

Table 1: Illustrative DFT-Calculated Energy Barriers for a Hypothetical Reaction

| Reactant/Intermediate/Product | Relative Energy (kcal/mol) |

| This compound + Reagent | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate Complex | -5.4 |

| Transition State 2 | +12.8 |

| Product | -20.7 |

This table is a hypothetical representation to illustrate the type of data generated from DFT calculations of reaction mechanisms.

Conformational Analysis and Conformational Stability Studies

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. DFT calculations can be used to perform conformational analysis, identifying the most stable geometries (conformers) of a molecule and the energy differences between them. For this compound, the orientation of the ethyl group and the puckering of the saturated heterocyclic ring would be key areas of investigation. Understanding the preferred conformation is essential for predicting how the molecule will interact with biological targets.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and spectral properties. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and its ability to participate in electronic transitions.

DFT calculations can accurately predict these orbital energies. For substituted quinoline (B57606) derivatives, studies have shown how different functional groups can modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic behavior. rsc.org For this compound, the electron-donating nature of the ethyl group would be expected to influence the electron density distribution and the energies of the frontier molecular orbitals.

Table 2: Predicted Electronic Properties of Substituted Tetrahydroquinolines (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1,2,3,4-Tetrahydroquinoline (B108954) | -5.21 | -0.15 | 5.06 |

| 6-Nitro-1,2,3,4-tetrahydroquinoline | -6.15 | -1.23 | 4.92 |

| This compound (Estimated) | -5.10 | -0.10 | 5.00 |

This table provides illustrative data based on general principles of substituent effects and is not from a direct study of this compound.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While DFT provides static pictures of molecular conformations, Molecular Dynamics (MD) simulations allow for the exploration of a molecule's dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule like this compound moves, flexes, and interacts with its environment, such as a solvent or a biological macromolecule.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds against a protein target to identify potential drug candidates.

For the tetrahydroquinoline scaffold, molecular docking has been employed to investigate the binding modes of derivatives with various biological targets. For example, a study on morpholine-substituted tetrahydroquinoline derivatives used molecular docking to predict their binding affinity to the mTOR active site. mdpi.com Similarly, docking studies have been performed on tetrahydroquinoline derivatives against a hypothetical protein from Mycobacterium tuberculosis researchgate.net and on fluoroquinolones with the HCV NS3 helicase. nih.gov

In the case of this compound, molecular docking could be used to virtually screen it against a panel of known drug targets to identify potential biological activities. The docking results would provide insights into the binding pose, the key interactions (e.g., hydrogen bonds, hydrophobic interactions), and a predicted binding affinity, which can be used to prioritize the compound for further experimental testing.

Table 3: Illustrative Molecular Docking Results for a Tetrahydroquinoline Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| mTOR Kinase Domain | -8.5 | TYR2225, VAL2240 |

| Kinesin Spindle Protein (Eg5) | -7.9 | GLU116, GLY117, ALA133 |

| Hypothetical Protein Rv0216 | -6.2 | N232, H237 |

This table presents data from studies on various tetrahydroquinoline derivatives to illustrate the output of molecular docking investigations. mdpi.comnih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can also be used to predict spectroscopic data, which is invaluable for the characterization of newly synthesized compounds. DFT calculations, in particular, are capable of predicting Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy.

While a specific computationally predicted NMR spectrum for this compound is not available in the literature, the methodology is well-established. By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the corresponding chemical shifts. These predicted spectra can then be compared with experimental data to confirm the structure of a compound. For example, detailed NMR studies have been carried out to characterize various nitro and bromo substituted tetrahydroquinolines. researchgate.netresearchgate.net The availability of experimental spectra for related compounds like 1,2,3,4-tetrahydroquinoline itself provides a good reference for such computational predictions. chemicalbook.com

Future Research Directions and Unresolved Challenges in 1,2,3,4 Tetrahydroquinoline Synthesis and Application

Development of More Sustainable and Environmentally Benign Synthetic Routes

The historical synthesis of quinolines and their tetrahydro derivatives has often relied on methods that use harsh reagents, high temperatures, and hazardous organic solvents, leading to significant environmental and economic concerns. nih.govresearchgate.net The future of synthesizing compounds like 6-Ethyl-1,2,3,4-tetrahydroquinoline is increasingly focused on the principles of green chemistry, which aim to minimize waste, reduce energy consumption, and utilize less toxic materials. ijpsjournal.comresearchgate.net

Key research efforts are directed towards several green methodologies:

Microwave-Assisted Synthesis (MAS): This technique uses microwave radiation to heat reactions, which can dramatically shorten reaction times and improve yields compared to conventional heating methods. ijpsjournal.comtandfonline.com It represents a more energy-efficient pathway for producing tetrahydroquinoline derivatives. nih.gov

Use of Greener Solvents: A significant shift is underway from traditional, often toxic, organic solvents to more environmentally friendly alternatives. tandfonline.com Water, ethanol (B145695), ionic liquids, and deep eutectic solvents (DESs) are being explored as reaction media for quinoline (B57606) synthesis. ijpsjournal.comresearchgate.net For instance, a palladium-on-nickel foam catalyst has been successfully used for selective quinoline hydrogenation in green solvents like ethanol and ethanol-water mixtures. rsc.org

Solvent-Free Reactions: Eliminating the solvent altogether is another promising green approach that reduces waste and simplifies purification. ijpsjournal.com